2-(3-bromophenyl)-5-methyl-1,3-benzoxazole
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Overview
Description
2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a bromine atom attached to the phenyl ring and a methyl group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylamine and 2-methylbenzoxazole.
Condensation Reaction: The 3-bromophenylamine undergoes a condensation reaction with 2-methylbenzoxazole in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), under reflux conditions.
Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can result in the formation of dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Phenyl-5-methyl-1,3-benzoxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(4-Bromophenyl)-5-methyl-1,3-benzoxazole: The bromine atom is positioned differently, potentially altering its chemical and biological properties.
2-(3-Chlorophenyl)-5-methyl-1,3-benzoxazole: Substitution of bromine with chlorine can lead to variations in reactivity and applications.
Uniqueness: 2-(3-Bromophenyl)-5-methyl-1,3-benzoxazole is unique due to the specific positioning of the bromine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFREZYSFXTNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355517 |
Source
|
Record name | 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61712-42-3 |
Source
|
Record name | 2-(3-bromophenyl)-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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